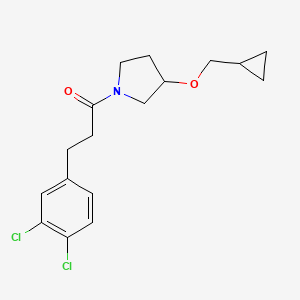

![molecular formula C20H20N4O2 B2951821 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034321-14-5](/img/structure/B2951821.png)

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts, which is attributed to its unique chemical properties and composition .

Synthesis Analysis

Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates . In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .Chemical Reactions Analysis

Urea can undergo a variety of chemical reactions. For example, it can be hydrolyzed to produce ammonia and carbon dioxide . In addition, urea can be used in the denaturation of proteins, a process that involves breaking down the complex structure of proteins into their constituent amino acids .Physical And Chemical Properties Analysis

Urea is a solid at room temperature and is highly soluble in water . It is also hygroscopic, meaning it readily absorbs moisture from the air .Applications De Recherche Scientifique

Urea Oxidation Reaction (UOR) for Hydrogen Production

The urea oxidation reaction (UOR) is a critical process for urea-assisted water splitting to produce hydrogen. This compound can potentially serve as an efficient electrocatalyst, promoting the UOR by overcoming the sluggish kinetics associated with the reaction . The ability to facilitate this reaction opens up avenues for sustainable hydrogen production, which is a cornerstone of the emerging hydrogen economy.

Direct Urea Fuel Cells

In direct urea fuel cells, the compound can be utilized to enhance the electrochemical degradation of urea-containing wastewater. By serving as a catalyst, it can improve the efficiency of fuel cells that use urea as a fuel source, thus contributing to the development of more sustainable energy systems .

Electrocatalysis in Alkaline Media

The compound’s role in electrocatalysis, particularly in alkaline media, is significant for energy-saving hydrogen production. It can act as a non-precious material catalyst, which is especially relevant given the abundance of nickel-based catalysts and the ongoing efforts to improve their performance .

Bifunctional Electrocatalyst Development

The research into this compound can lead to the development of advanced bifunctional electrocatalysts. These catalysts are essential for enhancing both the kinetics and thermodynamics of reactions like urea electrolysis, which is pivotal for energy-efficient hydrogen production .

Solar-Driven Urea Electrolysis

This compound could play a role in the advancement of solar-driven urea electrolysis. By integrating with solar energy systems, it can help in harnessing renewable energy sources for the electrolysis process, thereby reducing the reliance on conventional energy sources .

Mechanistic Insights into Urea-Based Technologies

Understanding the reaction mechanism of UOR is crucial for the design of efficient electrocatalysts. The compound can provide insights into the generation of catalytically active species and the construction of dual active sites, which are vital for the practical application of urea-based technologies .

Mécanisme D'action

Target of Action

For instance, some urea derivatives inhibit bacterial type II topoisomerases . More research is needed to identify the specific targets of this compound.

Mode of Action

Urea derivatives often work by interacting with their targets and causing changes in their function . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Urea is known to be involved in the urea cycle, which converts toxic nitrogenous compounds to excretable urea

Pharmacokinetics

Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

The action of urea derivatives can lead to various outcomes depending on their targets and mode of action . More research is required to describe the specific effects of this compound’s action.

Action Environment

One study reports a urea cryptand’s ability to bind sulfate in water, suggesting that the compound’s action can be influenced by its environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-18-8-4-3-7-17(18)24-20(25)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDPXPLJDFGLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

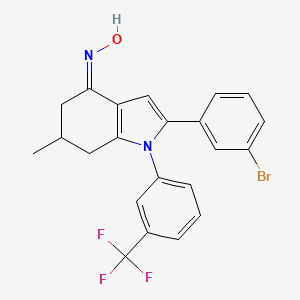

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)

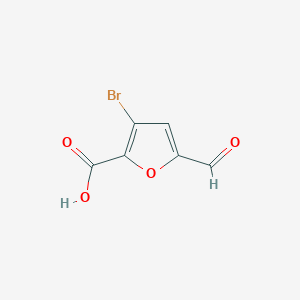

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)

![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)

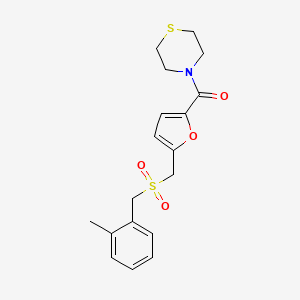

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2951749.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)

![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2951756.png)

![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)